(2Z)-2-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-[3-METHOXY-4-(2-OXO-2-PHENYLETHOXY)PHENYL]PROP-2-ENENITRILE
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Overview
Description
(2Z)-2-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-[3-METHOXY-4-(2-OXO-2-PHENYLETHOXY)PHENYL]PROP-2-ENENITRILE is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-[3-METHOXY-4-(2-OXO-2-PHENYLETHOXY)PHENYL]PROP-2-ENENITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the Acrylonitrile Moiety: This can be done via a Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenyl groups.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds could be explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile
- (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile
Uniqueness
The presence of the fluorophenyl group might impart unique electronic properties, potentially enhancing the compound’s biological activity or stability compared to its chloro- or bromo- counterparts.
Properties
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenacyloxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FN2O3S/c1-32-26-14-18(7-12-25(26)33-16-24(31)20-5-3-2-4-6-20)13-21(15-29)27-30-23(17-34-27)19-8-10-22(28)11-9-19/h2-14,17H,16H2,1H3/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSWUEBXBZUAHQ-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)OCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)OCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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